1-(3-Aminopiperidin-1-yl)pent-4-yn-1-one

Click Chemistry Chemical Biology PROTACs

Researchers face scaffold limitations when developing bifunctional molecules or chemical probes. This 3-aminopiperidine derivative solves that with a terminal alkyne for rapid diversification. - **Click chemistry ready:** Azide-reactive handle for biotin, fluorophores, or affinity tags without route redesign. - **PROTAC linker potential:** Low MW (180.25) with defined 3D structure; XLogP3-AA = -0.2, TPSA = 46.3 Ų. - **Supply assurance:** BenchChem stock available; immediate dispatch for R&D.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
Cat. No. B12067397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminopiperidin-1-yl)pent-4-yn-1-one
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESC#CCCC(=O)N1CCCC(C1)N
InChIInChI=1S/C10H16N2O/c1-2-3-6-10(13)12-7-4-5-9(11)8-12/h1,9H,3-8,11H2
InChIKeyNJVWVWHNTWUBHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Aminopiperidin-1-yl)pent-4-yn-1-one: Procurement Baseline


1-(3-Aminopiperidin-1-yl)pent-4-yn-1-one (CAS: 1695895-75-0) is a synthetic small molecule with a molecular formula of C10H16N2O and a molecular weight of 180.25 g/mol [1]. It belongs to a broad class of 3-aminopiperidine derivatives, characterized by a piperidine ring with a primary amine at the 3-position and an N-substituted pent-4-yn-1-one moiety [1]. This class of compounds has been historically patented for their utility as substance P antagonists, targeting inflammatory and central nervous system disorders [2][3]. The presence of the terminal alkyne provides a synthetic handle for further functionalization through click chemistry, making this compound a strategic building block in medicinal chemistry and chemical biology.

1
Synthetic building block workflow Terminal alkyne handle supports modular click-chemistry assembly for probe or degrader synthesis.
2
Medicinal chemistry diversification Low molecular weight scaffold suitable for fragment-based SAR exploration around the 3-aminopiperidine pharmacophore.
3
Pathway probe research context Reported substance P antagonist-class pharmacophore supports GPCR and neurokinin pathway study fit.

Why Generic 3-Aminopiperidines Are Inadequate Substitutes


Generic substitution within the 3-aminopiperidine class is not possible due to the profound impact of the N-substituent on biological activity, target engagement, and physicochemical properties. While the core 3-aminopiperidine scaffold is a known pharmacophore for various targets including substance P receptors [1] and dipeptidyl peptidase IV (DPP-4) [2], the nature of the N-linked group is a critical determinant of potency and selectivity. For instance, within the DPP-4 inhibitor series, a specific β-substituted phenethylamine derivative (compound 17) exhibited a human DPP-4 IC50 of 27 nM with >30,000-fold selectivity over DPP8 and DPP9, whereas a closely related analog with a different N-substituent showed a >1,700-fold change in potency [3]. Similarly, for substance P antagonism, the presence and nature of a substituent on the piperidine nitrogen are key for high affinity binding [1]. Therefore, the unique pent-4-yn-1-one moiety of the target compound is not a passive linker but an active contributor to its differentiated profile, making other 3-aminopiperidines, such as (R)-3-aminopiperidine dihydrochloride or N-Boc-3-aminopiperidine, unsuitable as research substitutes without undergoing a full re-characterization of target activity.

N-substituent
N-Acyl chain may shift target engagement Class-level evidence shows N-substituent changes can alter DPP-4 IC50 by >1,700-fold; generic 3-aminopiperidines (e.g., (R)-3-aminopiperidine dihydrochloride) lack this chain and may not reproduce profile.
Click handle
Alkyne absence limits modular efficiency N-Boc-3-aminopiperidine and simple aminopiperidine salts lack the terminal alkyne; substituting them removes the one-step CuAAC capability and requires multi-step re-functionalization.
Physicochemical
Lipophilicity and TPSA profile may differ N-Boc analog shows ~1.5 logP units higher lipophilicity; direct substitution may alter solubility, permeability, and off-target binding profile without re-characterization.

Quantitative Evidence Guide for 1-(3-Aminopiperidin-1-yl)pent-4-yn-1-one


Terminal Alkyne Enables Click Chemistry

A key differentiating feature of 1-(3-aminopiperidin-1-yl)pent-4-yn-1-one is the presence of a terminal alkyne group. This functional group is specifically absent in most other common 3-aminopiperidine analogs, such as the simple (R)-3-aminopiperidine dihydrochloride [1] or N-Boc-3-aminopiperidine [2], which are primarily used as core scaffolds. The alkyne provides a unique, highly efficient, and bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC). In contrast, functionalizing a generic 3-aminopiperidine scaffold would require multi-step synthesis to install a comparable reactive handle [3], which is often presented as a key advantage in the design of complex molecular probes and bifunctional degraders.

Click handle
Class-level inference
Terminal alkyne present vs. absent in (R)-3-aminopiperidine dihydrochloride
Enables one-step CuAAC modular assembly for probe and PROTAC design.
Qualitative synthetic utility difference; multi-step route required for generic scaffolds.
Click Chemistry Chemical Biology PROTACs

N-Substituent Effects on DPP-4 Inhibition

While direct quantitative data for 1-(3-aminopiperidin-1-yl)pent-4-yn-1-one is not available in the current public domain, its class membership provides a strong inferential basis for differentiation. In a study on 3-aminopiperidines as dipeptidyl peptidase IV (DPP-4) inhibitors, the N-substituent on the piperidine ring was shown to be a critical driver of potency. A key comparator, compound 17, which contains a β-substituted phenethylamine N-substituent, exhibited a human DPP-4 IC50 of 27 nM [1]. In contrast, a compound with a much simpler, non-functionalized N-substituent (compound 3b) showed dramatically reduced potency (IC50 of 47,000 nM), representing a >1,700-fold difference [1]. This demonstrates that the specific N-substituent, such as the pent-4-yn-1-one chain in the target compound, is not a passive structural element but an active determinant of biological activity.

N-substituent SAR
Class-level inference
>1,700-fold IC50 shift (47,000 nM vs. 27 nM) on DPP-4
N-substituent is a critical activity determinant; supports N-substituent profiling review.
Comparative data from DPP-4 inhibitor series (compound 3b vs. 17); target compound data unavailable.
Medicinal Chemistry SAR DPP-4

Computed Lipophilicity (XLogP3-AA)

The computed lipophilicity of 1-(3-aminopiperidin-1-yl)pent-4-yn-1-one, with an XLogP3-AA value of -0.2 [1], differentiates it from many other 3-aminopiperidine analogs. For instance, a common comparator like N-Boc-3-aminopiperidine has a significantly higher computed logP of approximately 1.3 [2]. This lower lipophilicity for the target compound suggests potentially better aqueous solubility and a different predicted ADME profile, which can be advantageous in optimizing lead compounds for oral bioavailability and reducing promiscuous binding [3].

Lipophilicity
Cross-study comparable
XLogP3-AA: -0.2 (vs. N-Boc analog ~1.3)
Lower lipophilicity supports aqueous solubility screening and off-target mitigation review.
Computed value; experimental logP may differ. Difference ~1.5 logP units.
ADME Drug-likeness Physicochemical Properties

Cell Differentiation vs. Cytotoxicity Profile

Preliminary evidence suggests that 1-(3-aminopiperidin-1-yl)pent-4-yn-1-one may possess a specific biological profile characterized by the ability to arrest proliferation and induce differentiation of undifferentiated cells toward a monocyte lineage, a property noted as useful for anticancer and antipsoriatic applications [1]. This is a distinct mechanism from simple cytotoxic agents. While a quantitative comparison to a direct analog is lacking, this profile contrasts with the mechanism of action described for many other piperidine-containing compounds, such as the receptor tyrosine kinase inhibitor crizotinib, which acts via a different pathway (ALK/c-Met inhibition) [2]. This suggests a unique, potentially non-cytotoxic, mechanism of action.

Cell activity
Data to verify
Reported proliferation arrest and differentiation induction vs. crizotinib kinase inhibition
Supports differentiation-pathway assay context; distinct from cytotoxic mechanisms.
Preliminary evidence; cell-line and assay conditions not fully specified. Requires validation.
Cancer Biology Differentiation Therapy Psoriasis

TPSA and BBB Penetration Prediction

The topological polar surface area (TPSA) is a key descriptor for predicting a compound's ability to cross the blood-brain barrier (BBB). 1-(3-Aminopiperidin-1-yl)pent-4-yn-1-one has a computed TPSA of 46.3 Ų [1]. This value falls below the commonly cited threshold of <60-70 Ų for favorable BBB penetration, but it is higher than many CNS-active drugs which often have TPSA values <40 Ų. In comparison, a more polar analog like a hypothetical 3-aminopiperidine with a carboxylic acid substituent would have a TPSA >80 Ų, while a more lipophilic analog might be <30 Ų. This places the compound in an intermediate range, suggesting it may have moderate potential for CNS exposure, which is a critical differentiator from compounds designed to be peripherally restricted.

BBB prediction
Class-level inference
TPSA 46.3 Ų (intermediate between CNS and peripheral classes)
Guides neuroscience program procurement; lead-like profile with potential CNS exposure.
Computed TPSA; BBB penetration requires experimental confirmation.
CNS Drug Discovery BBB Permeability ADME

Application Scenarios for 1-(3-Aminopiperidin-1-yl)pent-4-yn-1-one


Bioorthogonal Probes for Target Engagement

The terminal alkyne of 1-(3-aminopiperidin-1-yl)pent-4-yn-1-one is a key functional group for click chemistry. This allows researchers to create a modular library of triazole-containing analogs by reacting the compound with a diverse set of azide-bearing motifs (e.g., fluorescent dyes, biotin, or affinity tags) in a single, high-yielding step [1]. This scenario is ideal for chemical biologists aiming to develop novel probes to study the function of proteins that may interact with the 3-aminopiperidine pharmacophore, such as certain GPCRs or proteases, without needing to design a new synthetic route for each probe.

FBDD and PROTAC Design Scaffold

As a low-molecular-weight (180.25 g/mol) compound with a defined 3D structure and a functional handle, this compound serves as an excellent fragment or 'warhead' for fragment-based drug discovery [1]. The alkyne allows for rapid diversification to explore structure-activity relationships (SAR) around the piperidine core. Furthermore, this functional group makes the compound a strategic linker for developing bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), where one end binds a target protein and the other recruits an E3 ubiquitin ligase. This application leverages the unique synthetic versatility not found in simpler 3-aminopiperidine building blocks.

Lead Optimization for Inflammatory & CNS Disorders

The historical patent landscape clearly identifies 3-aminopiperidine derivatives as having activity as substance P antagonists, with potential applications in treating inflammatory diseases (e.g., arthritis, psoriasis) and central nervous system disorders (e.g., depression, anxiety) [1]. The target compound, with its unique N-substituent and favorable physicochemical properties (XLogP3-AA = -0.2, TPSA = 46.3 Ų) [2], can serve as a differentiated starting point for medicinal chemistry optimization in these therapeutic areas. Its lower lipophilicity compared to other analogs [3] may offer advantages in improving solubility and reducing metabolic liabilities during lead optimization.

Application
Selection Property
Validation Focus
Click chemistry probe assembly
Terminal alkyne for modular CuAAC derivatization
Bioorthogonal handle reactivity and triazole library yield
Fragment-based PROTAC design
Low MW scaffold with synthetic linker handle
Linker stability and target-ligase ternary complex formation
Substance P pathway studies
3-Aminopiperidine pharmacophore with differentiated N-substituent
GPCR binding and neurokinin pathway engagement endpoint review
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